5-bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Description
5-bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21BrClN3O and its molecular weight is 422.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound has been synthesized and characterized as part of studies exploring novel non-peptide CCR5 antagonists. These antagonists have shown promise in inhibiting the CCR5 receptor, which is crucial for the entry of HIV into cells, thus representing a potential target for anti-HIV therapies. The synthesis involves multiple steps, including elimination reactions, reduction, and bromination, leading to the final compound which exhibits certain bioactivities. The characterization of these compounds includes techniques such as 1H NMR, 13C NMR, IR, and MS, ensuring their structural integrity and purity (Cheng De-ju, 2015).
Potential Applications
CCR5 Antagonism for HIV Therapy : The synthesized compounds, including variations of the specified benzamide, have been evaluated for their potential as CCR5 antagonists. The hemi-inhibitory concentration (IC50) values obtained indicate significant bioactivity, making them candidates for further exploration in the context of HIV therapy. This application is of particular interest due to the critical role of the CCR5 receptor in HIV infection pathways.
Methodological Advances : The research also contributes to methodological advancements in organic synthesis, providing insights into the synthesis of complex molecules. This not only aids in the development of potential therapeutic agents but also enriches the arsenal of synthetic techniques available to chemists.
Bioactivity and Characterization : Beyond their potential as HIV therapy agents, these studies offer a comprehensive look at the bioactivity of these compounds. Through detailed structural characterization, researchers can better understand the relationship between structure and activity, paving the way for the design of more effective molecules.
References for Further Reading
- Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists (Cheng De-ju, 2015)
- Preparation and Characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide (H. Bi, 2014)
- Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives (Cheng De-ju, 2014)
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-11-15(20)2-3-18(17)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZPRALMSCJNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.